2-(Anthracen-9-YL)propane-2-peroxol

Description

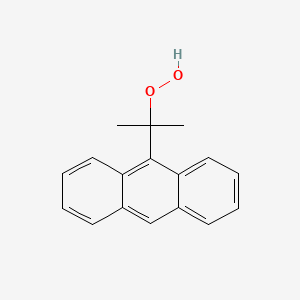

While direct experimental data for 2-(Anthracen-9-yl)propane-2-peroxol is absent in the provided sources, its name suggests a propane backbone bearing an anthracene moiety at the 9-position and a peroxide functional group at the central carbon. Such a structure would likely exhibit unique photophysical and reactive properties due to the conjugation of anthracene’s π-system with the peroxide group. Anthracene derivatives are widely studied for applications in organic electronics, photochemistry, and pharmaceuticals, making comparative analysis with structurally related compounds essential .

Properties

IUPAC Name |

9-(2-hydroperoxypropan-2-yl)anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-17(2,19-18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEHQNAVFPUSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C2C=CC=CC2=CC3=CC=CC=C31)OO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30722884 | |

| Record name | 2-(Anthracen-9-yl)propane-2-peroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880643-80-1 | |

| Record name | 2-(Anthracen-9-yl)propane-2-peroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anthracen-9-YL)propane-2-peroxol typically involves the reaction of anthracene with a suitable peroxide precursor under controlled conditions. One common method is the reaction of anthracene with tert-butyl hydroperoxide in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and is typically conducted at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is also common to ensure consistent product quality and yield. Purification of the product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Anthracen-9-YL)propane-2-peroxol undergoes various types of chemical reactions, including:

Oxidation: The peroxol group can undergo oxidation to form corresponding oxides.

Reduction: Reduction reactions can convert the peroxol group into alcohols or other reduced forms.

Substitution: The anthracene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at room temperature.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. Reactions are conducted in anhydrous conditions to prevent side reactions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid, with reactions conducted under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of anthracene alcohols.

Substitution: Formation of brominated or nitrated anthracene derivatives.

Scientific Research Applications

2-(Anthracen-9-YL)propane-2-peroxol has several scientific research applications:

Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to generate reactive oxygen species upon irradiation.

Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Medicine: Investigated for its antioxidant properties and potential use in preventing oxidative stress-related diseases.

Industry: Utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Anthracen-9-YL)propane-2-peroxol involves the generation of reactive oxygen species (ROS) upon exposure to light. The anthracene moiety absorbs light energy and transfers it to the peroxol group, leading to the formation of ROS. These ROS can then interact with various molecular targets, including DNA, proteins, and lipids, causing oxidative damage. This property is exploited in photodynamic therapy, where the compound is used to selectively target and destroy cancer cells.

Comparison with Similar Compounds

Spiro-β-Lactam Derivatives (4d and 4h)

Key Structural Features :

Physical and Spectroscopic Properties :

| Compound | Melting Point (°C) | IR (C=O, cm⁻¹) | ^1H-NMR (δ, ppm) | ^13C-NMR (δ, ppm) |

|---|---|---|---|---|

| 4d | 140–142 | 1,759 | 6.15 (s, 2H) | 65.8 (C-3), 75.7 (C-4) |

| 4h | 118–120 | 1,758 | 5.75 (d, J=3.8 Hz) | 83.1 (C-3), 65.4 (C-4) |

Pyridine Derivatives: 4-(Anthracen-9-yl)pyridine

Crystallographic Insights :

Chalcone Derivatives

Stabilization Mechanisms :

- Two chalcone derivatives, (2E)-1-(anthracen-9-yl)-3-(4-chlorophenyl)prop-2-en-1-one and its nitro analog, crystallize in the monoclinic space group P2₁/c.

- Lattice Energy : Intermolecular interactions (e.g., C–H···O, π-stacking) contribute significantly to lattice stabilization, as quantified by PIXEL software (lattice energy: ~–150 kJ/mol) .

Hypothetical Comparison with 2-(Anthracen-9-yl)propane-2-peroxol

- Structural Contrasts : Unlike spiro-β-lactams or chalcones, This compound lacks fused heterocyclic systems but introduces a reactive peroxide group. This could lead to distinct reactivity (e.g., radical initiation) and weaker intermolecular interactions compared to hydrogen-bond-rich β-lactams .

- Spectroscopic Predictions : The peroxide group would likely exhibit an IR stretch near 800–900 cm⁻¹ (O–O), absent in β-lactams. Anthracene’s aromatic protons (δ 6.4–8.8 ppm in 4d/4h ) would dominate its NMR profile .

Biological Activity

2-(Anthracen-9-YL)propane-2-peroxol, a compound with significant potential in various biological applications, has garnered attention due to its unique structural properties and reactivity. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an anthracene moiety linked to a peroxide functional group. Its chemical structure can be represented as follows:

The compound's structural features contribute to its reactivity and biological interactions, particularly in oxidative processes.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Anthracene Derivative : The anthracene base is prepared through traditional organic synthesis methods.

- Peroxidation Reaction : The anthracene derivative undergoes a reaction with hydrogen peroxide or a peroxide precursor under controlled conditions to introduce the peroxide functional group.

Table 1: Summary of Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Anthracene Formation | Anthracene derivatives | Reflux, inert atmosphere |

| Peroxidation | Hydrogen peroxide | Low temperature, acidic medium |

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon decomposition. This property allows it to interact with various biological targets, including:

- Cell Membranes : Inducing lipid peroxidation.

- Proteins : Modifying amino acid residues.

- DNA : Causing oxidative damage.

These interactions can lead to cytotoxic effects in cancer cells, making it a candidate for anticancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : Research demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 µM to 20 µM, indicating significant potency against these cells .

- Mechanistic Studies : A study highlighted the role of ROS in mediating apoptosis in cancer cells treated with this compound. The activation of caspase pathways was observed, confirming the induction of programmed cell death .

- Comparative Analysis : When compared to similar compounds, this compound showed enhanced activity due to its unique anthracene structure which facilitates better cellular uptake and ROS generation .

Table 2: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | A549 | 15 | ROS generation |

| Apoptosis Induction | HeLa | 12 | Caspase activation |

| Lipid Peroxidation | Various | - | Membrane damage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.